molecular formula C10H17Cl2N3 B13554494 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

Cat. No.: B13554494
M. Wt: 250.17 g/mol
InChI Key: YSCVNTODXPAVIR-UHFFFAOYSA-N
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Description

4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidine Ring: This can be synthesized separately and then attached to the pyrazole ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.

    Substitution: Various substitution reactions can be performed, such as nucleophilic substitution to replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium azide, potassium cyanide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the pyrrolidine ring.

    3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chloro group.

    4-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.

Uniqueness

The presence of the chloro, ethyl, and pyrrolidin-2-yl groups in 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

4-chloro-3-ethyl-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride

InChI

InChI=1S/C10H16ClN3.ClH/c1-3-7-9(11)10(14(2)13-7)8-5-4-6-12-8;/h8,12H,3-6H2,1-2H3;1H

InChI Key

YSCVNTODXPAVIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)C2CCCN2)C.Cl

Origin of Product

United States

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